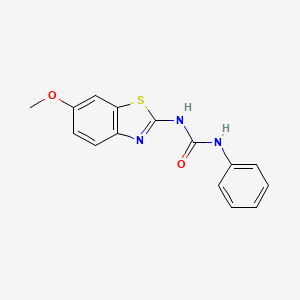
Frentizole
Overview
Description
Mechanism of Action
Target of Action
Frentizole primarily targets tubulin , a protein that is crucial for the formation of microtubules in cells . Tubulin is one of the main targets of antimitotic agents, which are often used as anticancer drugs .
Mode of Action
This compound interacts with tubulin by binding to it, specifically at the colchicine site . This binding inhibits the formation of microtubules within cells, leading to cell cycle arrest at the G2/M phases . The docking studies suggest that this compound can bind at the colchicine site in different modes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule formation pathway . By inhibiting this pathway, this compound disrupts the normal cell cycle, particularly the transition from the G2 phase to the M phase . This disruption can lead to apoptotic cell death .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . Specifically, it has been found to have antiproliferative activity against HeLa tumor cells . By inhibiting microtubule formation and causing cell cycle arrest, this compound induces apoptotic cell death .
Biochemical Analysis
Biochemical Properties
Frentizole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with tubulin, a protein that is essential for microtubule formation. This compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase . Additionally, this compound has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated antiproliferative activity by inhibiting microtubule formation and inducing cell cycle arrest . This inhibition leads to the disruption of cell signaling pathways, such as the mTOR pathway, and affects gene expression and cellular metabolism. In immune cells, this compound suppresses lymphocyte activation and proliferation, contributing to its immunosuppressive properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with tubulin and mTOR. By binding to the colchicine site on tubulin, this compound prevents microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound inhibits the mTOR signaling pathway by binding to the FKBP-rapamycin-binding (FRB) domain of mTOR, thereby reducing cell growth and proliferation . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting microtubule formation and mTOR signaling over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits lymphocyte activation and proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the inhibition of nicotinate mononucleotide adenylyltransferase (NadD), an enzyme crucial for NAD metabolism . By interfering with this enzyme, this compound disrupts NAD biosynthesis, affecting cellular energy production and metabolic flux. Additionally, this compound’s interaction with mTOR influences metabolic pathways related to cell growth and proliferation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound’s distribution is influenced by its binding to tubulin and mTOR, leading to its accumulation in areas where these proteins are abundant .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with tubulin and mTOR. This compound is localized to the cytoplasm, where it binds to tubulin and inhibits microtubule formation . Additionally, this compound’s interaction with mTOR leads to its localization within the mTOR signaling complexes, affecting its activity and function . These interactions are crucial for this compound’s therapeutic effects and its ability to modulate cellular processes.
Preparation Methods
Frentizole can be synthesized through various synthetic routes. One common method involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with phenyl isocyanate to form the desired product . The reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Frentizole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule, potentially altering its activity.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .
Scientific Research Applications
Frentizole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Frentizole is similar to other antimitotic agents such as colchicine and taxanes, which also target tubulin and disrupt microtubule formation . this compound is unique in its nontoxic profile and its ability to avoid multidrug resistance efflux proteins, which are common issues with other antimitotic drugs . Other similar compounds include:
Colchicine: A natural product that binds to tubulin and inhibits microtubule polymerization.
Taxanes: A class of drugs that stabilize microtubules and prevent their disassembly, leading to cell cycle arrest.
Vinca Alkaloids: Natural products that inhibit microtubule formation by binding to tubulin.
This compound’s unique structure and properties make it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBWYQRKOUBPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046279 | |
| Record name | Frentizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14730484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26130-02-9 | |
| Record name | Frentizole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026130029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frentizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-METHOXY-2-BENZOTHIAZOLYL)-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRENTIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY946394I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


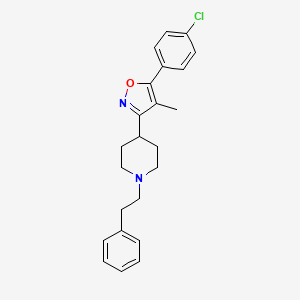
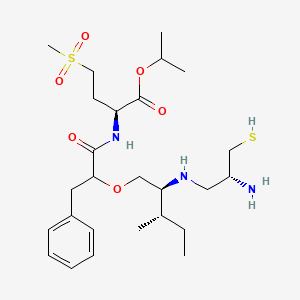
![3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1674075.png)
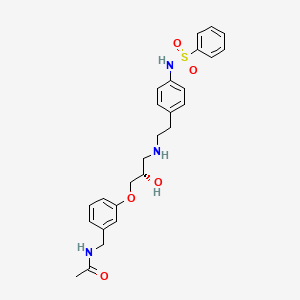
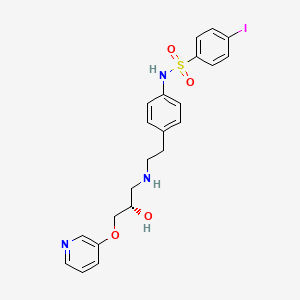

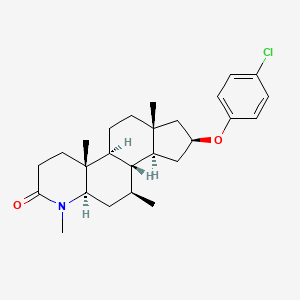
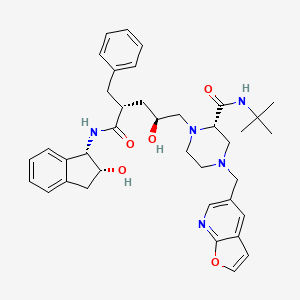
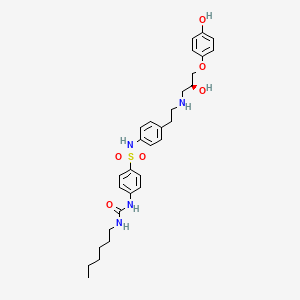
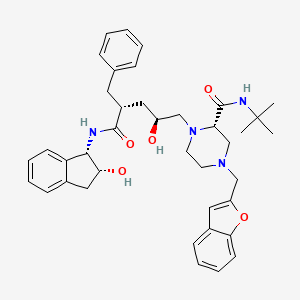
![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)
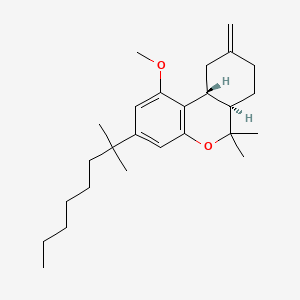
![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)
![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)
